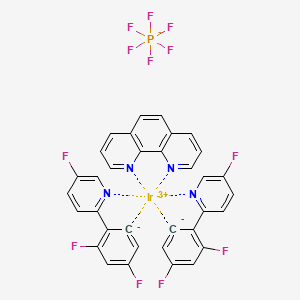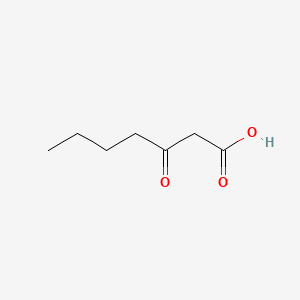
Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a 4-chlorobutanoyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 4-chlorobutanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of the intermediate: Pyrrolidine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the intermediate tert-butyl pyrrolidine-1-carboxylate.
Acylation: The intermediate is then reacted with 4-chlorobutanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 4-chlorobutanoyl moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The carbonyl group in the 4-chlorobutanoyl moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The corresponding alcohol.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
科学研究应用
Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling and function.
Altering Gene Expression: It can influence the expression of genes involved in critical cellular processes.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-(4-fluorobutanoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(4-bromobutanoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-(4-aminobutanoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate is unique due to the presence of the 4-chlorobutanoyl moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C13H22ClNO3 |
|---|---|
分子量 |
275.77 g/mol |
IUPAC 名称 |
tert-butyl 2-(4-chlorobutanoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H22ClNO3/c1-13(2,3)18-12(17)15-9-5-6-10(15)11(16)7-4-8-14/h10H,4-9H2,1-3H3 |
InChI 键 |
AIPYNHIJHIDIJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


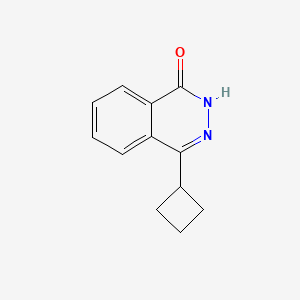
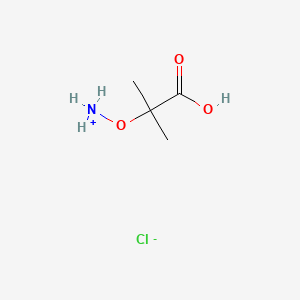

![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
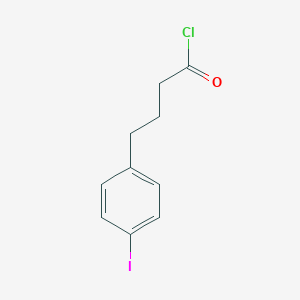

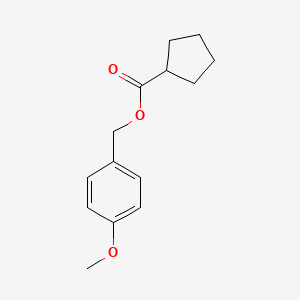
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
